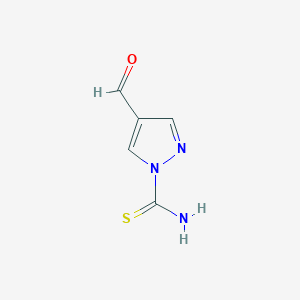

4-甲酰-1H-吡唑-1-硫代氨基甲酰胺

描述

“4-formyl-1H-pyrazole-1-carbothioamide” is a compound that is part of the pyrazole family . Pyrazoles are a class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . This compound is a useful building block in organic synthesis .

Synthesis Analysis

The synthesis of 4,5-dihydro-1H-pyrazole-1-carbothioamides, which includes “4-formyl-1H-pyrazole-1-carbothioamide”, can be achieved via the multicomponent reaction of aryl aldehydes, acetophenones, and thiosemicarbazide in water in the presence of tetrabutylammonium hydroxide under microwave irradiation . This method aligns with the principles of green chemistry, including atom economy, facile execution, ease of diversification, and high reaction efficiency .Molecular Structure Analysis

Pyrazole derivatives, including “4-formyl-1H-pyrazole-1-carbothioamide”, have a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

The synthesis of “4-formyl-1H-pyrazole-1-carbothioamide” involves a multicomponent reaction of aryl aldehydes, acetophenones, and thiosemicarbazide . This reaction is facilitated by the use of tetrabutylammonium hydroxide under microwave irradiation .科学研究应用

Synthesis of Diverse Pyrazole Derivatives

Pyrazole-containing compounds like 4-formyl-1H-pyrazole-1-carbothioamide are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They are used in forming various fused systems, predominantly bicyclic cores .

Biological Applications

4-formyl-1H-pyrazole-1-carbothioamide derivatives demonstrate promising antimicrobial , antiviral , anti-inflammatory , antitubercular and anti-amebic behaviors. These diverse biological applications make them valuable in the field of medicinal chemistry.

Therapeutic Applications for CNS Diseases

4,5-dihydro-1H-pyrazole-1-carbothioamides (DPCs), which can be synthesized from 4-formyl-1H-pyrazole-1-carbothioamide, are established as potent therapeutics for several CNS diseases such as Parkinson’s and Alzheimer’s by selective inhibition against both isoforms of monoamine oxidase .

Antidepressant Applications

This type of compounds stands out as an effective antidepressant , making them valuable in the field of neuropsychiatric disorders.

Anticancer Applications

4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives have been described with superior anticancer activity against the MCF-7 (human breast) , HeLa (human cervix) , 5647 and T24 (human bladder) carcinoma cell lines.

Green Chemistry Applications

The synthesis of 4,5-dihydro-1H-pyrazole-1-carbothioamides via the multicomponent reaction of aryl aldehydes, acetophenones and thiosemicarbazide in water in the presence of tetrabutylammonium hydroxide under microwave irradiation is reported . This aligns with the principles of green chemistry that include atom economy, facile execution, ease of diversification and high reaction efficiency .

作用机制

Target of Action

Related compounds, such as 4,5-dihydro-1h-pyrazole-1-carbothioamides, have been found to inhibit both isoforms of monoamine oxidase (mao), which play a crucial role in several cns diseases .

Mode of Action

It’s likely that it interacts with its targets in a similar manner to related compounds, leading to changes in the activity of those targets .

Biochemical Pathways

Given its potential inhibition of mao, it may impact neurotransmitter metabolism .

Pharmacokinetics

Related compounds have been studied using techniques such as nmr, hplc, lc-ms, and uplc , which could provide insights into the compound’s pharmacokinetics.

Result of Action

Related compounds have shown potent therapeutic effects for several cns diseases . Additionally, a molecular simulation study justified the potent in vitro antipromastigote activity of a related compound .

未来方向

The future directions for “4-formyl-1H-pyrazole-1-carbothioamide” and similar compounds lie in their potential applications in the field of medicine and pharmaceuticals . Their synthesis aligns with the principles of green chemistry, making them environmentally friendly . Furthermore, their diverse and valuable synthetical, biological, and photophysical properties make them a promising area of research .

属性

IUPAC Name |

4-formylpyrazole-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3OS/c6-5(10)8-2-4(3-9)1-7-8/h1-3H,(H2,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKCAMFCJSYSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(=S)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

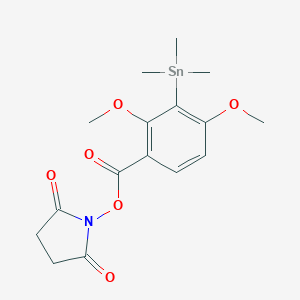

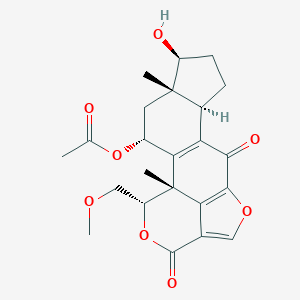

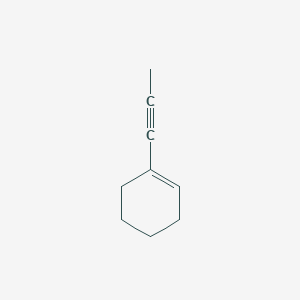

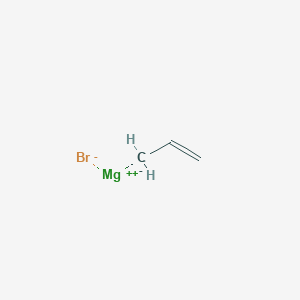

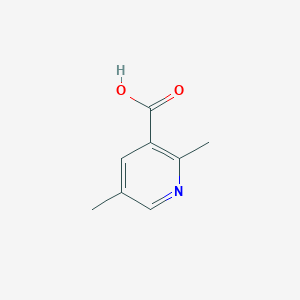

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

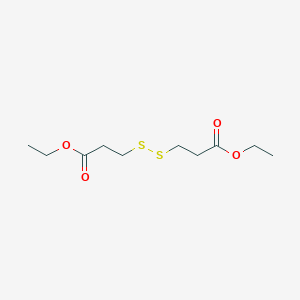

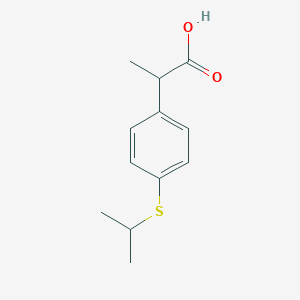

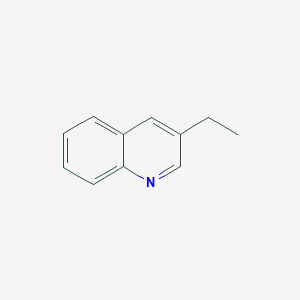

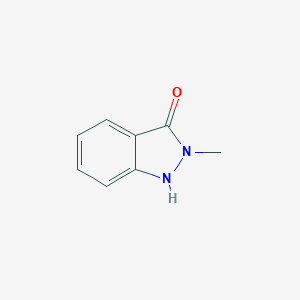

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-](/img/structure/B157871.png)